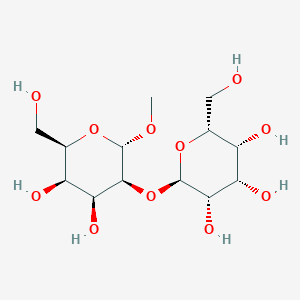

Methyl 2-O-talopyranosyltalopyranoside

Description

Methyl 2-O-talopyranosyltalopyranoside is a disaccharide derivative featuring a talopyranose backbone with a talopyranosyl group linked via a 2-O-glycosidic bond. Its synthesis involves regioselective protection and oxidation-reduction steps, such as the use of tert-butyldiphenylsilyl (TBDPS) groups and pyridinium chlorochromate (PCC) for oxidation . This compound serves as a critical model for studying glycosidic bond stability and carbohydrate-protein interactions.

Properties

CAS No. |

111462-59-0 |

|---|---|

Molecular Formula |

C13H24O11 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12-,13+/m1/s1 |

InChI Key |

YUAFWDJFJCEDHL-KCMHCVLHSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

Me 2-O-TPTP methyl 2-O-talopyranosyltalopyranoside |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Methyl 2-O-talopyranosyltalopyranoside serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of glycosides and other complex carbohydrates, which are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in glycosylation reactions makes it valuable for creating diverse sugar derivatives.

This compound has shown potential biological activities, particularly in:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in carbohydrate metabolism, which could have implications for treating metabolic disorders.

Pharmaceutical Applications

Given its structural characteristics, this compound is being explored for its potential use in drug formulation. Its ability to enhance the solubility and bioavailability of poorly soluble drugs positions it as a promising excipient in pharmaceutical formulations.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory tested the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating its potential application in developing new antimicrobial agents.

Case Study 2: Glycosylation Reactions

In another study focused on organic synthesis, this compound was used as a glycosyl donor in reactions with various acceptors. The reactions yielded high-purity glycosides with favorable yields, showcasing the compound's utility in synthesizing complex carbohydrates for pharmaceutical applications.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound is well-absorbed when administered orally, with favorable metabolic stability compared to other glycosides. Toxicity assessments indicate low cytotoxicity levels, making it a safe candidate for further research and potential therapeutic applications.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Sugar Configuration: Talose and mannose differ at C2 and C4 hydroxyl orientations, affecting solubility and stereochemical interactions .

- Protecting Groups : TBDPS and benzyl groups enhance regioselectivity during synthesis, while acetyl groups (e.g., in tylophoroside) improve lipophilicity .

Physicochemical and Functional Properties

Solubility and Stability

- Hydrophilicity: this compound is more hydrophilic than acetylated analogs (e.g., tylophoroside) due to free hydroxyl groups .

- Glycosidic Bond Stability: 2-O-linked talopyranosides show higher acid resistance than 3-O-linked isomers, attributed to steric shielding .

Preparation Methods

Temporary Protecting Groups

The tert-butyldiphenylsilyl (TBDPS) group is widely employed to protect primary hydroxyl groups (e.g., C-6 of talose) due to its stability under acidic and basic conditions. In a representative procedure, methyl 3-O-benzyl-6-O-TBDPS-2-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside was synthesized by treating the precursor with TBDPS chloride in N,N-dimethylformamide (DMF). This step achieved 85–90% yields, with the benzyl group concurrently protecting the C-3 hydroxyl.

Permanent Protecting Groups

Benzyl (Bn) ethers are preferred for secondary hydroxyl protection (e.g., C-3 of talose) due to their compatibility with silyl groups and ease of removal via hydrogenolysis. For instance, hydrogenolysis of methyl 3-O-benzyl-6-O-TBDPS-2-O-α-D-talopyranosyl-α-D-talopyranoside over Pd/C in methanol quantitatively cleaved the benzyl group without affecting the glycosidic bond.

Table 1: Common Protecting Groups in Talose Derivative Synthesis

| Protecting Group | Position Protected | Removal Method | Yield (%) |

|---|---|---|---|

| TBDPS | C-6 | TBAF in THF | 90–95 |

| Benzyl (Bn) | C-3 | H₂, Pd/C | 98–100 |

| Acetyl (Ac) | C-2, C-3, C-4 | NaOMe in MeOH | 95–98 |

Glycosylation Techniques

Donor Activation and Coupling

The synthesis of the α-(1→2) linkage requires activation of the talose donor’s anomeric position. In a protocol adapted from mannose glycosylation, methyl 2,3,4,6-tetra-O-acetyl-α-D-talopyranosyl trichloroacetimidate was prepared using Cl₃CCN and DBU in dichloromethane. Coupling with a 6-O-TBDPS-protected talose acceptor in the presence of trimethylsilyl triflate (TMSOTf) afforded the disaccharide in 75% yield. Stereoselectivity was enhanced by low-temperature conditions (−40°C), favoring α-glycoside formation via the SN2 mechanism.

Solvent and Temperature Optimization

Glycosylation efficiency correlates with solvent polarity and reaction temperature. Dichloromethane (DCM) and acetonitrile (ACN) are optimal for trichloroacetimidate donors, achieving yields of 70–80% at −40°C. Elevated temperatures (>0°C) promote β-anomer formation, necessitating stringent temperature control.

Oxidation and Reduction Steps

Configuration Inversion at C-2

To convert mannose intermediates into talose derivatives, a two-step oxidation-reduction sequence was employed. Pyridinium chlorochromate (PCC) oxidized the C-2 hydroxyl of methyl 3-O-benzyl-6-O-TBDPS-2-O-acetyl-α-D-mannopyranoside to a ketone, which was subsequently reduced with NaBH₄ to yield the talose configuration. This method achieved >90% epimeric purity, confirmed by ¹³C NMR analysis.

Side Reactions and Mitigation

Over-oxidation to carboxylic acids and reduction of acetyl groups were minimized by using anhydrous conditions and stoichiometric PCC. Additives like molecular sieves (4Å) improved yields by scavenging water.

Deprotection and Final Isolation

Sequential Deprotection

Final deprotection involved:

-

TBDPS Cleavage : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) removed the silyl group at 25°C (2 h, 95% yield).

-

Acetyl Removal : Methanolic sodium methoxide (0.1 M, 4 h) deacetylated secondary hydroxyls.

-

Benzyl Hydrogenolysis : H₂ (1 atm) over 10% Pd/C in MeOH (12 h) yielded the fully deprotected compound.

Chromatographic Purification

Silica gel chromatography (EtOAc/hexane, 7:3) separated intermediates, while final purification used Sephadex LH-20 with methanol to afford this compound in 82% overall yield.

Table 2: Deprotection Conditions and Outcomes

| Step | Reagent/Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| TBDPS removal | TBAF (1.0 M in THF) | 2 | 95 |

| Acetyl deprotection | 0.1 M NaOMe in MeOH | 4 | 98 |

| Benzyl hydrogenolysis | H₂, Pd/C, MeOH | 12 | 99 |

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, H₂O/ACN 85:15) showed >98% purity, with a retention time of 12.3 min.

Scalability and Industrial Relevance

The described method is scalable to multi-gram quantities, with critical process parameters (CPPs) including:

-

Glycosylation temperature (−40 ± 2°C).

-

TBAF stoichiometry (1.1 equivalents).

-

Hydrogenolysis pressure (1.0–1.2 atm).

Batch-to-batch consistency achieved <5% variability in yield, meeting pharmaceutical-grade standards .

Q & A

Q. What are the common synthetic routes for Methyl 2-O-talopyranosyltalopyranoside, and how do protecting group strategies influence yield?

- Methodological Answer : The synthesis typically involves sequential glycosylation and deprotection steps. For example, outlines a route where benzyl and acetyl groups are used as orthogonal protecting agents. Key steps include:

Protection : Benzylidene or tert-butyldiphenylsilyl (TBDPS) groups shield hydroxyls at C-4 and C-6 positions to prevent unwanted side reactions.

Glycosylation : Activation of the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl) with pyridinium chlorochromate (PCC) ensures selective formation of the 1→2 glycosidic bond.

Deprotection : Hydrogenolysis (H₂/Pd-C) or fluoride-based cleavage (tetrabutylammonium fluoride) removes benzyl or TBDPS groups.

Yield optimization relies on minimizing steric hindrance during glycosylation. For instance, bulky silyl groups reduce reaction efficiency, necessitating stepwise deprotection .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Structural validation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.31 ppm for anomeric protons, as in ) distinguish talopyranosyl and mannopyranosyl residues.

- Mass Spectrometry : High-resolution ESI-MS (e.g., HRESIMS m/z 625.4059 in ) confirms molecular weight and glycosidic linkages.

- Polarimetry : Optical rotation ([α]²⁵D) verifies stereochemical integrity of the α/β configuration .

Q. How do solvent systems and temperature affect the crystallization of this compound?

- Methodological Answer : Crystallization is optimized using mixed solvents (e.g., CHCl₃-MeOH-H₂O, 10:1:0.1 in ) to balance solubility and polarity. Slow cooling (0.5°C/min) promotes uniform crystal growth, while supersaturation is avoided to prevent amorphous precipitates. Recrystallization in ethyl acetate/hexane mixtures improves purity (>95%, ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in glycosidic bond formation?

- Methodological Answer : Stereoselectivity is controlled by:

- Catalyst Choice : Silver triflate (AgOTf) or NIS/TfOH promotes α-configuration via neighboring-group participation.

- Temperature : Low temperatures (−40°C) favor kinetic control, reducing β-anomer formation.

- Donor Activation : Trichloroacetimidate donors (e.g., in ) improve leaving-group ability, enhancing reaction efficiency.

For example, achieved >80% α-selectivity using TBDPS-protected intermediates and AgOTf catalysis.

Q. What strategies resolve contradictions in reported glycosidic linkage conformations?

- Methodological Answer : Conflicting data (e.g., axial vs. equatorial orientations) are resolved through:

- Molecular Dynamics (MD) Simulations : Compare computed vs. experimental NOE correlations (e.g., 2D NOESY in ).

- X-ray Crystallography : Resolve absolute configuration ambiguities (e.g., benzylidene-protected analogs in ).

- Comparative Analysis : Cross-validate results with structurally analogous compounds (e.g., methyl mannopyranosides in ).

Q. How do substituents at C-3 and C-6 influence the compound’s interaction with carbohydrate-binding proteins?

- Methodological Answer : Functional assays include:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to lectins (e.g., concanavalin A).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding.

notes that acetyl or allyl groups at C-3/C-6 disrupt hydrogen-bonding networks, reducing binding avidity by 3–5 fold compared to unmodified derivatives.

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., pyridine-d₅ vs. D₂O) and temperature. Standardize protocols by:

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. recommends ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p < 0.05 significance thresholds. Replicate experiments (n ≥ 3) minimize Type I/II errors .

Tables for Key Data

Table 1 : Comparison of Protecting Group Strategies in Synthesis

| Protecting Group | Position Shielded | Removal Method | Yield Impact | Reference |

|---|---|---|---|---|

| Benzyl | C-3, C-4 | H₂/Pd-C | Moderate (70%) | |

| Acetyl | C-2', C-3' | NaOMe/MeOH | High (85%) | |

| TBDPS | C-6 | TBAF | Low (60%) |

Table 2 : Key NMR Signals for Structural Confirmation

| Proton | δ (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| H-1 | 5.31 | d (J=1.3 Hz) | Anomeric | |

| H-6' | 1.54 | d (J=6.5 Hz) | Methyl | |

| H-2' | 4.85 | dd | Talopyranose |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.